molecular formula C8H13N B14628756 2,2-Diethylcyclopropanecarbonitrile CAS No. 54418-05-2

2,2-Diethylcyclopropanecarbonitrile

Cat. No.: B14628756
CAS No.: 54418-05-2
M. Wt: 123.20 g/mol
InChI Key: WTVYWLHLDKSBFG-UHFFFAOYSA-N
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Description

2,2-Diethylcyclopropanecarbonitrile is a cyclopropane derivative featuring a nitrile group (-CN) and two ethyl substituents at the 2-position of the three-membered ring. The compound’s structure combines the inherent ring strain of cyclopropane with the electron-withdrawing nature of the nitrile group, influencing its reactivity and physical properties.

Properties

IUPAC Name

2,2-diethylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-3-8(4-2)5-7(8)6-9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVYWLHLDKSBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1C#N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293800
Record name 2,2-diethylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54418-05-2
Record name NSC92364
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diethylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,2-Diethylcyclopropanecarbonitrile can be achieved through various methods. One common approach involves the reaction of an alkene with a carbene or carbenoid to form the cyclopropane ring. For instance, the reaction of diazomethane with an appropriate alkene can yield the desired cyclopropane derivative . Industrial production methods often involve the use of specialized catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2-Diethylcyclopropanecarbonitrile undergoes several types of chemical reactions due to the presence of the strained cyclopropane ring and the nitrile group. Common reactions include:

Scientific Research Applications

2,2-Diethylcyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Cyclopropane derivatives are explored for their potential use in pharmaceuticals due to their unique reactivity and stability.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Diethylcyclopropanecarbonitrile involves its interaction with molecular targets through its nitrile group and the strained cyclopropane ring. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropane ring can undergo ring-opening reactions that release energy and drive further chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Differences

A comparative analysis of substituents and functional groups highlights key distinctions:

Compound Name Molecular Formula Substituents Key Functional Groups
2,2-Diethylcyclopropanecarbonitrile C₈H₁₃N Two ethyl groups at 2-position Nitrile (-CN)
Cyclopropanecarbonitrile C₄H₅N No substituents Nitrile (-CN)
1-Hydroxy-2,2-dimethylcyclopropanecarbonitrile C₇H₁₁NO Hydroxy, two methyl groups Nitrile (-CN), hydroxyl (-OH)
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS Propynylsulfanyl group Nitrile (-CN), sulfur (S)

Key Observations :

  • Polarity : The hydroxyl group in 1-hydroxy-2,2-dimethylcyclopropanecarbonitrile increases polarity, enhancing solubility in polar solvents .
  • Electronic Effects : The sulfur atom in (Prop-2-yn-1-ylsulfanyl)carbonitrile may alter electron distribution, affecting stability and reaction pathways .

Environmental and Ecological Impact

  • This compound: Ethyl groups may increase lipophilicity, raising concerns about bioaccumulation.
  • Cyclopropanecarbonitrile : Documented to disrupt ecosystems due to cyanide persistence, requiring adherence to Dutch soil criteria .
  • 1-Hydroxy-2,2-dimethylcyclopropanecarbonitrile: Hydroxyl group may facilitate biodegradability, reducing long-term environmental impact compared to non-polar analogs .

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